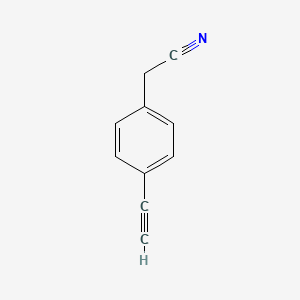

4-Ethynylphenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-(4-ethynylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUBOLAETAAHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581739 | |

| Record name | (4-Ethynylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-90-9 | |

| Record name | (4-Ethynylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Sonogashira Coupling Followed by Deprotection

This is the most commonly reported and efficient method for synthesizing this compound, involving two main steps:

Step 1: Synthesis of 2-(4-(trimethylsilylethynyl)phenyl)acetonitrile (Protected Alkyne Intermediate)

The starting material, 4-bromophenylacetonitrile, undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of palladium catalyst Pd(PPh3)2Cl2 and copper(I) iodide as co-catalyst. The reaction is carried out in dry tetrahydrofuran (THF) with triethylamine as the base under an inert nitrogen atmosphere at 75–80 °C for approximately 24 hours. This yields the trimethylsilyl-protected ethynyl derivative (compound-3) with high efficiency (yield ~82–95%).Step 2: Deprotection to Yield this compound

The trimethylsilyl group is removed by treatment with potassium fluoride (KF) in a 1:1 mixture of THF and methanol at room temperature with stirring for 90 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). The crude product is purified by column chromatography using a hexane/dichloromethane eluent (9.5:0.5), affording this compound as a yellow liquid with a yield of approximately 95.3%.

Reaction Scheme Summary:

| Step | Reactants & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromophenylacetonitrile + Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, TEA, THF, N2, 75–80 °C, 24 h | 2-(4-(Trimethylsilylethynyl)phenyl)acetonitrile (compound-3) | 82–95 |

| 2 | Compound-3 + KF, THF/MeOH (1:1), RT, 90 min | This compound (compound-4) | 95.3 |

Nucleophilic Substitution of 4-Ethynylbenzyl Chloride with Cyanide

An alternative approach involves the nucleophilic substitution of 4-ethynylbenzyl chloride with potassium cyanide in the presence of a tertiary amine base such as N,N-dimethylcyclohexylamine. This method is adapted from general phenylacetonitrile preparation protocols where benzyl halides react with cyanide ions in biphasic systems (organic solvent and aqueous cyanide solution) under reflux conditions.

- The halide (4-ethynylbenzyl chloride) is dissolved in an organic solvent like benzene or toluene.

- An aqueous solution containing potassium cyanide and the tertiary amine is heated to reflux (~105–110 °C).

- The organic solution is added slowly to the aqueous phase with stirring.

- After reaction completion, the organic layer is separated, washed, and the product is isolated by distillation or crystallization.

This method is industrially relevant for large-scale synthesis due to its straightforward operation and relatively high yields (~75–95%) depending on the substrate and conditions. However, the availability of 4-ethynylbenzyl chloride as a starting material may limit its practical application.

Other Synthetic Routes (Less Common)

- Multi-step synthesis from substituted benzaldehydes or mandelonitrile derivatives involving oximation, dehydration, and decarboxylation steps have been reported but are generally less efficient and more complex, making them unsuitable for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sonogashira Coupling + Deprotection | 4-Bromophenylacetonitrile, Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, KF, TEA, THF, MeOH | 75–80 °C (coupling), RT (deprotection) | ~95 | High yield, mild conditions, well-established | Requires palladium catalyst, inert atmosphere |

| Nucleophilic Substitution | 4-Ethynylbenzyl chloride, KCN | N,N-Dimethylcyclohexylamine, benzene/toluene, aqueous KCN | Reflux (~105–110 °C) | 75–95 | Suitable for industrial scale, simple reagents | Toxic cyanide handling, availability of halide |

| Multi-step from Benzaldehydes | Substituted benzaldehydes | Various reagents (oximation, dehydration) | Multiple steps, elevated temperatures | Variable, generally lower | Access to diverse derivatives | Complex, low overall yield |

Detailed Research Findings and Notes

The Sonogashira coupling method is favored for its selectivity and high purity of the final product. The use of trimethylsilylacetylene protects the terminal alkyne during coupling, preventing side reactions. Potassium fluoride efficiently removes the silyl protecting group under mild conditions.

The nucleophilic substitution method benefits from the direct introduction of the nitrile group via cyanide ion displacement of the benzyl chloride. The presence of a tertiary amine base enhances the reaction rate and yield by facilitating phase transfer and stabilizing the cyanide ion.

Purification of the final product typically involves column chromatography or distillation under reduced pressure to remove solvents and impurities, yielding a product with a melting point around 49–52 °C and high purity (>95%).

Safety considerations are critical, especially when handling potassium cyanide and palladium catalysts. Proper inert atmosphere techniques and cyanide waste neutralization protocols must be followed.

Summary Table of Key Experimental Parameters

| Parameter | Sonogashira Coupling | Nucleophilic Substitution |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2, CuI | None (base: N,N-dimethylcyclohexylamine) |

| Solvent | THF, MeOH (deprotection) | Benzene or Toluene (organic phase), Water (aqueous phase) |

| Temperature | 75–80 °C (coupling), RT (deprotection) | 105–110 °C (reflux) |

| Reaction Time | 24 h (coupling), 90 min (deprotection) | ~1–2 h after addition |

| Yield | ~95% | 75–95% |

| Purification | Column chromatography | Distillation, washing |

This comprehensive analysis of this compound preparation methods highlights the palladium-catalyzed Sonogashira coupling followed by deprotection as the most efficient and widely used laboratory method, while nucleophilic substitution offers an industrially viable alternative. Both methods provide high yields and purity, with choice depending on available starting materials, scale, and safety considerations.

Análisis De Reacciones Químicas

4-Ethynylphenylacetonitrile participates in several types of chemical reactions, including:

Substitution Reactions: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki, Heck, and Sonogashira coupling reactions. These reactions typically involve palladium catalysts and are used to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo these reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Ethynylphenylacetonitrile is a versatile compound with significant applications in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Cross-Coupling Reactions

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules. For instance, it has been shown to effectively participate in Sonogashira coupling reactions, where it can be coupled with various aryl halides to form substituted acetylenes, achieving high yields under optimized conditions .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Coupling Partner | Conditions | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halides | Pd catalyst, base | Up to 94 |

| Negishi Coupling | Organolithium Reagents | Pd catalyst, dry conditions | Varied |

| Heck Reaction | Alkenes | Pd catalyst, solvent variations | Moderate |

Synthesis of Functionalized Compounds

The compound serves as a key intermediate in the synthesis of various functionalized compounds, including biologically active molecules. Its ability to undergo further transformations makes it a valuable building block in medicinal chemistry. For example, it has been used to synthesize derivatives that exhibit potential anti-cancer activity .

Development of DNA-Encoded Libraries

Recent studies have demonstrated the utility of this compound in the formation of DNA-encoded libraries. This application is crucial for drug discovery as it allows for the rapid screening of large compound libraries against biological targets .

Case Study 1: Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound as a precursor. The synthesized compounds were tested against various cancer cell lines, showing promising cytotoxicity and selectivity profiles. This highlights its potential role in cancer therapeutics development.

Case Study 2: Photopharmacology

In another investigation, researchers explored the incorporation of this compound into photoresponsive materials. These materials can be activated by light to release therapeutic agents selectively at targeted sites within the body, demonstrating the compound's versatility beyond traditional chemical applications .

Mecanismo De Acción

The mechanism of action of 4-ethynylphenylacetonitrile in chemical reactions typically involves the activation of the ethynyl group, which can participate in various coupling reactions. The benzene ring provides stability and can influence the reactivity of the compound. In biological systems, if applicable, the compound’s mechanism would depend on its interaction with specific molecular targets and pathways, although detailed studies on this aspect are limited.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Ethynylphenylacetonitrile and analogous phenylacetonitrile derivatives:

Structural and Electronic Effects

- Ethynyl Group : The ethynyl substituent in this compound is electron-withdrawing, reducing electron density on the aromatic ring and enhancing reactivity in cross-coupling reactions. This contrasts with the electron-donating methoxy group in 4-Methoxyphenylacetonitrile, which increases ring electron density and stabilizes intermediates in electrophilic substitutions .

- Chloro vs. Sulfonyl Groups : The chloro substituent in 4-Chlorophenylacetonitrile moderately withdraws electrons via inductive effects, while the methylsulfonyl group in 4-(Methylsulfonyl)phenylacetonitrile exerts stronger electron-withdrawing effects, making the nitrile group more electrophilic .

Spectroscopic Differences

- ¹H NMR : The ethynyl proton in this compound resonates near δ 2.5–3.0 ppm, whereas the methoxy protons in 4-Methoxyphenylacetonitrile appear at δ 3.8 ppm. Chloro and sulfonyl substituents cause downfield shifts in adjacent protons due to deshielding .

- IR Spectroscopy : The nitrile stretching vibration (~2250 cm⁻¹) is consistent across derivatives, but substituents like sulfonyl or nitro groups introduce additional peaks (e.g., S=O stretch at ~1350 cm⁻¹) .

Actividad Biológica

4-Ethynylphenylacetonitrile (CAS No. 351002-90-9) is an organic compound characterized by its unique chemical structure, which includes a benzene ring and an ethynyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.

The molecular formula of this compound is , with a molar mass of 141.17 g/mol. It appears as a liquid with a density of 1.037 g/mL at 25°C and has a boiling point of 259°C. The compound is slightly soluble in water and should be stored in a dry environment at temperatures below -20°C to maintain stability .

| Property | Value |

|---|---|

| Molecular Formula | C10H7N |

| Molar Mass | 141.17 g/mol |

| Density | 1.037 g/mL at 25°C |

| Boiling Point | 259°C |

| Water Solubility | Slightly soluble |

| Storage Conditions | Below -20°C |

Immunostimulatory Effects

Recent studies have indicated that compounds related to this compound exhibit promising immunostimulatory properties. For instance, a series of piperidine-containing derivatives were tested for their effects on lymphocyte subpopulations and overall blood parameters, revealing significant immunostimulating activity . The specific activity of this compound itself was not detailed in this study, but the findings suggest that similar compounds may enhance immune responses.

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of various nitriles, including derivatives of phenylacetonitrile. A study highlighted that certain nitriles can induce apoptosis in cancer cell lines, suggesting potential antitumor properties for compounds like this compound . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death.

Case Studies

- Case Study on Nitrile Hydrolysis : In micelle-mediated Sonogashira coupling reactions, it was observed that under basic conditions, this compound was partially hydrolyzed. This property could be leveraged in synthetic pathways to develop more complex biologically active molecules .

- Toxicological Assessment : A comparative study on the toxicity profiles of various acetonitriles indicated that while some derivatives exhibited low toxicity, others had harmful effects upon inhalation or skin contact. This highlights the importance of safety evaluations when considering therapeutic applications .

Table 2: Summary of Biological Activities

Q & A

Q. How should researchers integrate contradictory bioactivity data from in vitro and in vivo studies of this compound derivatives?

- Methodological Answer : Evaluate metabolic stability (e.g., liver microsome assays) to explain in vivo discrepancies. Use pharmacokinetic modeling to correlate dose-response curves. Cross-validate with proteomics to identify off-target interactions .

Methodological Notes

- Data Presentation : Include raw spectra in supplementary files with annotated peaks .

- Ethical Compliance : Adhere to safety protocols for handling nitriles (e.g., use fume hoods, PPE) and cite Material Safety Data Sheets (MSDS) from Cayman Chemical .

- Critical Analysis : Address outliers using Grubbs’ test and report confidence intervals for replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.